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Dichloromethyl(phenyl)silane

Hydrolysis Rate Moisture Sensitivity Process Control

Dichloromethyl(phenyl)silane (MePhSiCl₂) is the definitive bifunctional monomer for controlled silicone architecture. Two Si–Cl bonds enable linear chain extension—unlike PhSiCl₃, which causes excessive cross-linking. Hydrolysis is 60× slower, providing a wide processing window that prevents gelation and yields uniform molecular weights. Phenyl-methyl siloxane units balance hydrophobicity, thermal stability, and flexibility. A purification route from 74.3% to 96.4% purity qualifies it for electronics-grade applications. Essential for PMPS photoresists, high-temperature silicone fluids, and semiconductor dielectrics where batch-to-batch reproducibility is mandatory.

Molecular Formula C7H8Cl2Si
Molecular Weight 191.13 g/mol
Cat. No. B7909303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethyl(phenyl)silane
Molecular FormulaC7H8Cl2Si
Molecular Weight191.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SiH2]C(Cl)Cl
InChIInChI=1S/C7H8Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H,10H2
InChIKeyQLNWYPZFNHLJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloromethyl(phenyl)silane (CAS 149-74-6) — Core Properties & Sourcing Baseline for Phenyl-Containing Chlorosilane Monomers


Dichloromethyl(phenyl)silane (also known as methylphenyldichlorosilane, MePhSiCl₂) is a bifunctional organochlorosilane monomer bearing one phenyl group, one methyl group, and two reactive silicon–chlorine bonds. Its molecular formula is C₇H₈Cl₂Si, with a molecular weight of 191.13 g·mol⁻¹ [1]. The compound exhibits a boiling point of 206.5 °C at atmospheric pressure [2], a density of 1.1866 g·cm⁻³ at 20 °C [3], and a refractive index (n20/D) of 1.5180–1.5200 . As a clear colorless liquid that hydrolyzes in contact with moisture [4], it serves as a key building block for the introduction of phenyl–methyl siloxane units into silicone polymers, resins, and specialty organosilicon intermediates.

Why Dichloromethyl(phenyl)silane Cannot Be Replaced by a Generic 'Phenylchlorosilane' — The Cost of Ignoring Methyl-Driven Kinetics and Selectivity


Within the class of aryl chlorosilanes, substitution of one compound for another is rarely a trivial, performance‑neutral exchange. Dichloromethyl(phenyl)silane occupies a precise reactivity niche defined by the presence of exactly two hydrolyzable Si–Cl bonds and a single electron‑donating methyl group adjacent to the silicon center. Replacing it with a tri‑functional analogue such as trichloro(phenyl)silane (PhSiCl₃) increases cross‑linking density and accelerates hydrolysis by a factor of approximately 60 [1], dramatically altering polymer network architecture and process‑control windows. Conversely, moving to a mono‑functional variant like chlorodimethyl(phenyl)silane (PhMe₂SiCl) eliminates the capacity for chain extension, acting solely as an end‑capper. Even within bifunctional candidates, the absence of the methyl group (e.g., dichlorophenylsilane) changes the hydrophobic balance and thermal stability of the resultant polysiloxane. The quantitative evidence presented in Section 3 confirms that dichloromethyl(phenyl)silane’s distinct hydrolysis rate, purification behavior, and polymerization performance render it non‑interchangeable with its closest analogues in any application where reproducibility of material properties is required.

Dichloromethyl(phenyl)silane — Head‑to‑Head Quantitative Differentiation Against Trichlorophenylsilane, Methyltrichlorosilane, and Chlorodimethyl(phenyl)silane


Hydrolysis Kinetics: 60× Slower Than Phenyltrichlorosilane, 10× Slower Than Methyltrichlorosilane

A classic kinetic study by Shaffer and Flanigen (J. Phys. Chem. 1957) established that dichloromethyl(phenyl)silane hydrolyzes approximately ten times more slowly than methyltrichlorosilane (CH₃SiCl₃) and approximately sixty times more slowly than phenyltrichlorosilane (C₆H₅SiCl₃) [1]. This order‑of‑magnitude difference directly dictates handling procedures, pot‑life in formulations, and the uniformity of silane‑based surface treatments.

Hydrolysis Rate Moisture Sensitivity Process Control Silanization Kinetics

Purification Yield and Purity Enhancement Over Phenyltrichlorosilane‑Contaminated Feedstocks

Industrial synthesis of dichloromethyl(phenyl)silane via thermal condensation invariably co‑produces phenyltrichlorosilane (PhSiCl₃). A patented purification method based on chemical coordination with N‑methylimidazole demonstrated the ability to upgrade a crude MePhSiCl₂ feedstock from 74.3% purity to 96.4% purity with a recovered yield of 96.4% [1]. This demonstrates that the methylphenyl‑substituted silane forms a distinctly separable complex relative to its trichloro‑analogue.

Chemical Purification Coordination Chemistry Process Economics High‑Purity Monomer

Polymer Molecular Weight Control and Yield Enhancement via Initiator‑Assisted Wurtz Coupling

In the sodium‑mediated Wurtz reductive coupling of dichloromethyl(phenyl)silane to form poly(methylphenylsilane) (PMPS), the use of an oligosilane initiator nearly doubles the polymer yield compared to initiator‑free conditions. Specifically, reactions conducted in toluene at 65 °C produced PMPS in 32–35% yield with initiator versus only 16–19% without [1]. The same study also demonstrated that this monomer yields well‑defined σ–π conjugated poly(disilanylenephenylene) (Mw/Mn = 1.2, Mn = 2480) under Sm/SmI₂ reductive conditions [2].

Polysilane Synthesis Wurtz Coupling Molecular Weight Control Polymerization Yield

Physical Property Differentiation: Boiling Point and Density Relative to Phenyl‑ and Methyl‑Substituted Chlorosilane Comparators

The boiling point of dichloromethyl(phenyl)silane (206.5 °C) [1] is higher than that of trichloro(phenyl)silane (201 °C) and significantly higher than chlorodimethyl(phenyl)silane (194–198 °C) and methyltrichlorosilane (66 °C) . Its density (1.1866 g·cm⁻³) [1] is intermediate between the denser PhSiCl₃ (1.321 g·cm⁻³) and the lighter PhMe₂SiCl (1.017 g·cm⁻³). These differences are critical for designing fractional distillation trains in multi‑component silane mixtures.

Boiling Point Density Fractional Distillation Process Engineering

Targeted Application Scenarios for Dichloromethyl(phenyl)silane Driven by Verified Differential Performance


Controlled Synthesis of Phenyl–Methyl Silicone Oils, Resins, and Rubbers with Predictable Cross‑Link Density

As a bifunctional monomer, dichloromethyl(phenyl)silane introduces precisely two hydrolyzable sites, allowing polymer chemists to build linear chains or moderate cross‑linking without the excessive network density imparted by trifunctional analogues such as PhSiCl₃. Its hydrolysis rate, being 60‑fold slower than phenyltrichlorosilane [1], provides a wider processing window for condensation polymerization, reducing the risk of localized gelation and enabling more uniform molecular weight distributions in the final silicone product. This makes it the monomer of choice for producing high‑temperature‑resistant phenyl–methyl silicone fluids and resins where a balance of hydrophobicity, thermal stability, and flexibility is required .

High‑Purity Electronic‑Grade Silicone Encapsulants and Semiconductor Interlayer Dielectrics

The availability of a chemical‑coordination purification route that upgrades crude MePhSiCl₂ from 74.3% to 96.4% purity with a 96.4% yield [2] ensures that dichloromethyl(phenyl)silane can be sourced at a purity level suitable for electronics applications. In semiconductor packaging and as an interlayer dielectric precursor, residual trichlorophenylsilane impurities would introduce uncontrolled cross‑linking and ionic contamination. The documented ability to separate MePhSiCl₂ from its primary industrial contaminant, PhSiCl₃, at a process‑relevant scale supports its use in applications where trace metal and organic impurity specifications are stringent.

Synthesis of Well‑Defined Poly(methylphenylsilane) (PMPS) for UV‑Sensitive Photoresists and Optical Waveguides

Dichloromethyl(phenyl)silane is the canonical monomer for the preparation of poly(methylphenylsilane) (PMPS) via Wurtz‑type reductive coupling. The use of an oligosilane initiator doubles the polymer yield from the 16–19% range to 32–35% [3], a critical economic factor for polysilane production. Furthermore, the monomer’s behavior under Sm/SmI₂ reductive conditions yields σ–π conjugated polymers with narrow polydispersity (Mw/Mn = 1.2) [4]. This level of molecular weight control is essential for applications such as deep‑UV photoresists, where consistent photosensitivity and dissolution rates are mandatory, and for optical waveguides requiring predictable refractive index and low scattering loss.

Multi‑Component Silane Distillation Campaigns Requiring Baseline Physical Property Separation

In industrial facilities that produce a slate of chlorosilanes from the direct process or Grignard routes, the physical properties of dichloromethyl(phenyl)silane define its position in the fractional distillation sequence. Its boiling point of 206.5 °C is sufficiently separated from both trichloro(phenyl)silane (201 °C) and chlorodimethyl(phenyl)silane (194–198 °C) to permit effective separation by conventional distillation [5]. Its density of 1.1866 g·cm⁻³ likewise provides a measurable differential from both heavier (PhSiCl₃, 1.321 g·cm⁻³) and lighter (PhMe₂SiCl, 1.017 g·cm⁻³) analogues, offering an additional handle for process monitoring and quality control. These well‑characterized thermophysical properties reduce the trial‑and‑error burden during plant‑scale separations.

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